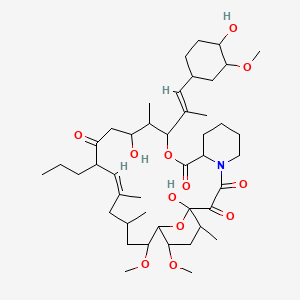
Dihydro-fk506
Overview
Description
Dihydro-fk506, also known as 37,38-dihydro-fk506, is a derivative of the macrolide compound FK506 (tacrolimus). FK506 is a 23-membered macrocyclic polyketide produced by several Streptomyces species. It is widely known for its immunosuppressive properties, which are utilized to prevent the rejection of transplanted organs. In addition to its immunosuppressive activity, FK506 and its analogs, including this compound, possess antifungal, neuroprotective, and neuroregenerative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-fk506 involves the modification of the FK506 molecule. One common method is the hydrogenation of FK506, which reduces the double bond in the macrolide ring to produce this compound. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar principles to the production of FK506. The fermentation process involves the cultivation of Streptomyces species that produce FK506. The FK506 is then extracted and purified from the culture broth. The purified FK506 undergoes hydrogenation to yield this compound. Optimization of fermentation conditions, such as nutrient supplementation and genetic engineering of the producing strains, can enhance the yield of FK506 and its derivatives .
Chemical Reactions Analysis
Types of Reactions
Dihydro-fk506 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: The hydrogenation process itself is a reduction reaction.
Substitution: Functional groups on the macrolide ring can be substituted with other groups to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the macrolide ring, and substituted analogs with different functional groups .
Scientific Research Applications
Dihydro-fk506 has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and modification of macrolide structures.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including immunosuppressive, antifungal, neuroprotective, and neuroregenerative activities.
Industry: Utilized in the development of new pharmaceutical formulations and as a lead compound for drug discovery
Mechanism of Action
Dihydro-fk506 exerts its effects by binding to the immunophilin FKBP12 (FK506-binding protein 12). This complex inhibits the phosphatase activity of calcineurin, preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NF-AT). As a result, the transcription of interleukin-2 (IL-2) and other cytokines is suppressed, leading to immunosuppressive effects. Additionally, this compound has been shown to have neuroprotective and neuroregenerative properties through its interaction with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
FK506 (Tacrolimus): The parent compound of dihydro-fk506, known for its immunosuppressive properties.
FK520 (Ascomycin): A structurally similar macrolide with immunosuppressive activity.
Rapamycin (Sirolimus): Another macrolide with immunosuppressive and antiproliferative properties
Uniqueness of this compound
This compound is unique due to its reduced macrolide ring, which may confer different pharmacokinetic and pharmacodynamic properties compared to FK506. This structural modification can potentially enhance its therapeutic applications and reduce side effects .
Properties
IUPAC Name |
(18Z)-1,14-dihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H71NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,21,26,28-34,36-40,46-47,52H,10-18,20,22-24H2,1-9H3/b25-19-,27-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYGKZGKXDOUEO-PGDOHDMCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1/C=C(\CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)/C(=C/C4CCC(C(C4)OC)O)/C)O)C)OC)OC)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H71NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104987-30-6 | |
| Record name | Dihydro Tacrolimus | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


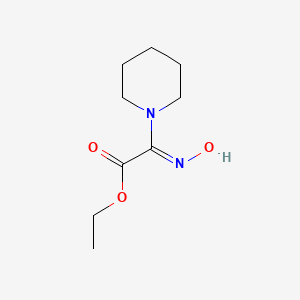

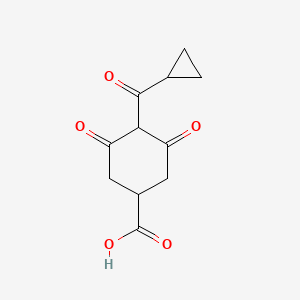
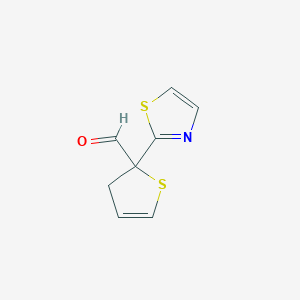

![(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N-methyl-2-nitroethene-1,1-diamine](/img/structure/B8261057.png)

![Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo-](/img/structure/B8261075.png)

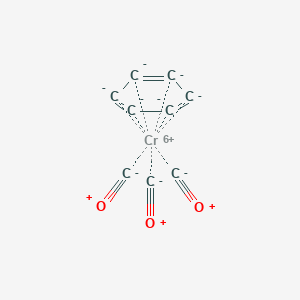

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21R,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B8261114.png)
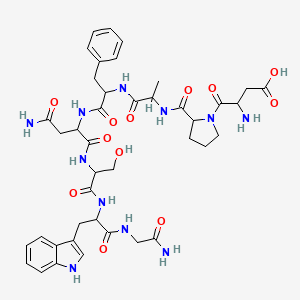
![(5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl) pyridine-3-carboxylate](/img/structure/B8261119.png)
